Nazartinib S-enantiomer

説明

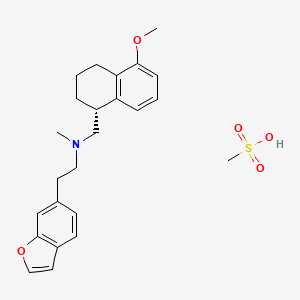

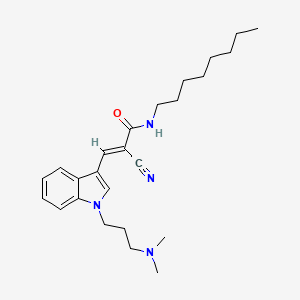

Nazartinib S-enantiomer, also known as EGF816 (S-enantiomer), is the less active S-enantiomer of Nazartinib . It is a novel third-generation EGFR-tyrosine kinase inhibitor . It has been demonstrated to have antitumor activity and manageable safety in patients with EGFR-mutant advanced non-small cell lung cancer (NSCLC) who received 3 prior lines of systemic therapy .

科学的研究の応用

Heterogeneity and Resistance in Lung Cancer

Nazartinib has shown activity against EGFR mutation-positive lung cancers, particularly those with T790M-mediated resistance. It was observed that patients might experience mixed responses due to the coexistence of tumor subclones with distinct genetic signatures. Serial liquid biopsies revealed shifts in clonal abundance in response to treatment, highlighting the potential of nazartinib in managing lung cancer heterogeneity (Piotrowska et al., 2018).

Clinical Efficacy in Non-Small Cell Lung Cancer

A study aimed to explore nazartinib's clinical efficacy and safety in treating EGFR-mutated non-small cell lung cancer (NSCLC). The study involved a prospective, multicenter trial, providing a basis for nazartinib as an effective treatment option for EGFR-mutated NSCLC patients (Cui, Xiao, & Zhang, 2021).

Interaction with Human Serum Albumin

The interaction of nazartinib with human serum albumin (HSA) has been characterized, providing insights into its pharmacokinetics and dynamics. The study used experimental and theoretical approaches to understand how nazartinib binds to HSA, which is significant for its distribution and efficacy in anti-cancer therapy (Almehizia et al., 2020).

Metabolic Profiling and Reactive Metabolites

A study using liquid chromatography-tandem mass spectrometry highlighted the metabolic pathway and bioactivation mechanisms of nazartinib. The research provided important insights into the formation of reactive metabolites, which is crucial for understanding the drug's efficacy and safety profile (Abdelhameed, Attwa, & Kadi, 2019).

Safety and Efficacy in Advanced NSCLC

Nazartinib demonstrated a favorable safety profile in patients with advanced EGFR-mutant NSCLC. The study involved a phase 1 trial and showed that nazartinib is effective in patients with varying statuses of EGFR mutation and previous therapy, offering a potential treatment option for this patient group (Tan et al., 2020).

作用機序

Nazartinib selectively targets EGFR activating mutations (L858R and/or ex19del) and resistance mutations (T790M), while sparing wild type EGFR . This selective targeting makes it effective in treating certain types of cancers, such as non-small cell lung cancer (NSCLC) with these specific EGFR mutations .

特性

IUPAC Name |

N-[7-chloro-1-[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMMMLWIABWRKL-OEMHODTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nazartinib S-enantiomer | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

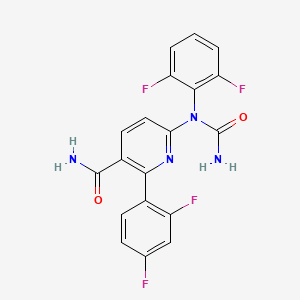

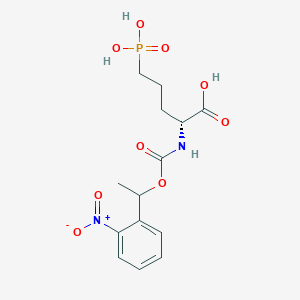

![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)

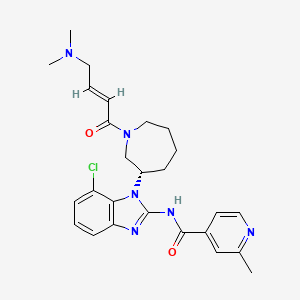

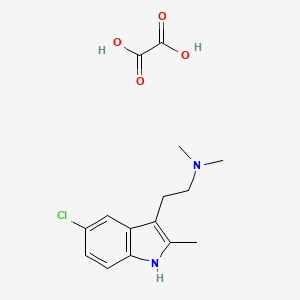

![4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide](/img/structure/B1139109.png)

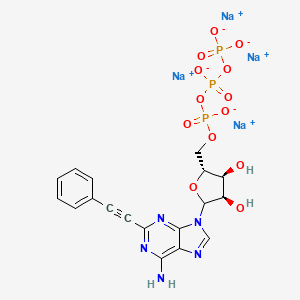

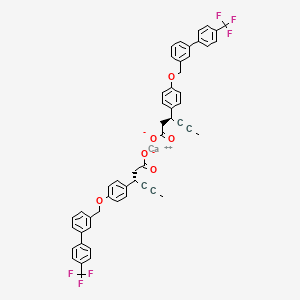

![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)